Piperazonifil-d5
Description
Piperazonifil-d5 is a deuterated analog of Piperazonifil, a compound structurally related to phosphodiesterase type 5 (PDE5) inhibitors such as sildenafil and vardenafil. It is characterized by the molecular formula C25H29D5N6O4 and a molecular weight of 487.61 g/mol . The deuterium substitution occurs at specific hydrogen positions within the ethyl-piperazinyl group, enhancing its utility as a stable isotopic internal standard in analytical chemistry, particularly in mass spectrometry-based drug quantification . While its exact CAS number remains unspecified in available literature, it is commercially available under catalogue numbers P480472 (AOAC SMPR 2014.010) and PA STI 073900 (Pharmaffiliates) .
Properties
Molecular Formula |
C₂₅H₂₉D₅N₆O₄ |
|---|---|
Molecular Weight |
487.61 |
Synonyms |
5-[2-Ethoxy-5-[2-(4-ethyl-3-oxo-1-piperazinyl)-1-hydroxyethyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between Piperazonifil-d5 and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |
|---|---|---|---|---|
| This compound | C25H29D5N6O4 | 487.61 | Deuterated ethyl-piperazinyl group; pyrazolo-pyrimidinone core | Analytical internal standard; metabolic studies |
| Piperazonifil (non-D5) | C25H34N6O4 | 482.59 | Non-deuterated ethyl-piperazinyl group | Reference compound for PDE5 inhibition studies |
| Propoxyphenyl-thiosildenafil-d8 | C23H24D8N6O3S2 | 512.72 | Deuterated propoxyphenyl group; thioether and sulfonyl substituents | Isotopic tracer in pharmacokinetic assays |
| Vardenafil Acetyl-d5 Analogue | C25H29D5N6O3 | 483.60 | Deuterated ethyl-piperazinyl acetyl group; imidazo-triazinone core | Quantitative analysis of PDE5 inhibitors |
Sources :
Key Observations:
- Deuterium Substitution : this compound and Vardenafil Acetyl-d5 Analogue both feature deuterium in the piperazinyl group, improving metabolic stability and reducing hydrogen/deuterium exchange during analysis .
- Core Structure: this compound shares a pyrazolo-pyrimidinone backbone with sildenafil analogs, whereas Vardenafil Acetyl-d5 Analogue uses an imidazo-triazinone core, affecting PDE5 binding affinity .
- Functional Groups : Propoxyphenyl-thiosildenafil-d8 incorporates sulfur atoms (thioether and sulfonyl groups), which may alter solubility and bioavailability compared to this compound .
Pharmacokinetic and Analytical Comparisons
Metabolic Stability:
Deuterated compounds like this compound exhibit slower metabolic degradation due to the kinetic isotope effect (KIE), where deuterium-carbon bonds are stronger than hydrogen-carbon bonds. This property makes this compound superior to non-deuterated Piperazonifil in long-term stability studies, particularly in liver microsome assays .
Analytical Utility:
- Mass Spectrometry: this compound is used as an internal standard to quantify non-deuterated analogs in biological matrices. Its near-identical chemical behavior ensures accurate calibration, minimizing matrix effects .
- Chromatography: Co-elution with non-deuterated compounds allows precise retention time matching, a critical advantage over structurally dissimilar internal standards like Propoxyphenyl-thiosildenafil-d8 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
